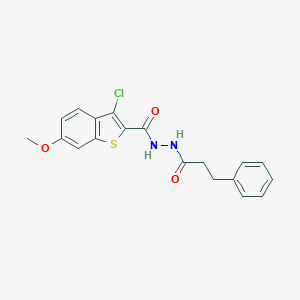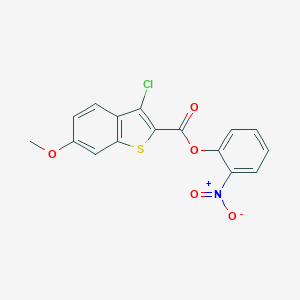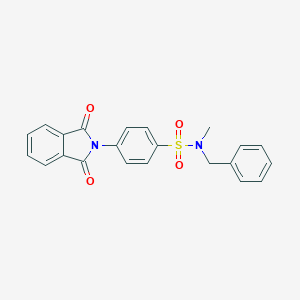
3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide, also known as CPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. CPB belongs to the class of benzothiophene derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it has been suggested that 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide induces cell death in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has been found to inhibit the growth of bacterial cells by disrupting the cell membrane.
Biochemical and Physiological Effects:
3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has been found to exhibit various biochemical and physiological effects. In cancer cells, 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide induces cell death by causing DNA damage and inhibiting topoisomerase IIα activity. In addition, 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has been found to inhibit the production of pro-inflammatory cytokines by inhibiting COX-2 activity. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has also been shown to disrupt the cell membrane of bacterial cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide in lab experiments is its ability to induce cell death in cancer cells. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has also shown promising results in inhibiting the production of pro-inflammatory cytokines and exhibiting antimicrobial activity. However, one of the limitations of using 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide. One of the future directions is to investigate the potential of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide as a chemotherapeutic agent for the treatment of various cancers. Another future direction is to explore the use of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide and to improve its solubility in water for better bioavailability and efficacy.
Conclusion:
In conclusion, 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide is a chemical compound that has shown potential in various scientific research studies. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has exhibited cytotoxicity against cancer cells, anti-inflammatory activity, and antimicrobial activity. The mechanism of action of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide is not fully understood, but it has been suggested that 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide induces cell death in cancer cells by inhibiting the activity of topoisomerase IIα and inhibiting COX-2 activity. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has several advantages and limitations for lab experiments, and there are several future directions for the research and development of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide.
Synthesemethoden
The synthesis of 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide involves the reaction of 3-chloro-6-methoxybenzoic acid with thionyl chloride to form 3-chloro-6-methoxybenzoyl chloride. This intermediate is then reacted with 3-phenylpropanoic acid hydrazide in the presence of triethylamine to obtain 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide. The overall yield of the synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has shown potential in various scientific research studies, including cancer treatment, anti-inflammatory activity, and antimicrobial activity. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has been found to exhibit cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer cells. 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
3-chloro-6-methoxy-N'-(3-phenylpropanoyl)-1-benzothiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-13-8-9-14-15(11-13)26-18(17(14)20)19(24)22-21-16(23)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZYRKLLJOWHPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)CCC3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-(1-naphthyloxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B467008.png)
![2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B467021.png)
![3-chloro-6-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B467064.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B467070.png)

![2-naphthyl-N-[4-(pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B467185.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B467206.png)


![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B467281.png)
![3-bromo-N-[(cyclohexanecarbonylamino)carbamothioyl]-4-methoxybenzamide](/img/structure/B467300.png)
![5-bromo-N-[[(3-chloro-1-benzothiophene-2-carbonyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B467302.png)